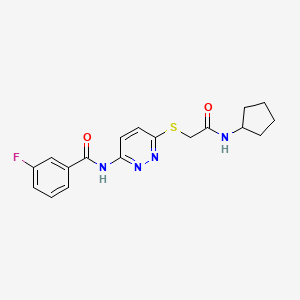

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2S/c19-13-5-3-4-12(10-13)18(25)21-15-8-9-17(23-22-15)26-11-16(24)20-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHJARLHEOSUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with a thiol derivative to introduce the thioether group.

Introduction of the Cyclopentylamino Group: The intermediate is then reacted with cyclopentylamine under appropriate conditions to form the cyclopentylamino moiety.

Attachment of the Oxoethyl Group: The compound is further modified by introducing the oxoethyl group through an acylation reaction.

Final Coupling with 3-Fluorobenzoyl Chloride: The final step involves coupling the intermediate with 3-fluorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

Substitution: The aromatic fluorine atom may participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Sulfoxides and Sulfones: From oxidation of the thioether group.

Alcohols: From reduction of the oxo group.

Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, pyridazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for its interactions with specific biological targets.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, the compound may be used in the development of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

Receptor Modulation: Interacting with a receptor to either activate or inhibit its signaling pathway.

Comparison with Similar Compounds

Discussion

The target compound’s pyridazine core and fluorine substitution distinguish it from pyrimidinone-based analogues (2b/2c) and pesticidal benzamides (flutolanil, inabenfide). Its cyclopentyl group offers a balance of lipophilicity and steric bulk compared to tert-butyl derivatives (6g/6p). While nitro-substituted compounds (2b/2c) exhibit higher melting points (likely due to stronger intermolecular interactions), the target’s fluorine and cyclopentyl groups may enhance solubility and target engagement.

Biological Activity

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide, with CAS Number 1021136-52-6, is a compound of interest due to its potential biological activities. Its molecular formula is and it has a molecular weight of 362.5 g/mol. This compound is part of a class of derivatives that have shown promise in various therapeutic areas, particularly in antiviral and anticancer research.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally similar to this compound. For instance, derivatives based on thienopyridazine scaffolds have demonstrated efficacy against influenza viruses by inhibiting protein-protein interactions critical for viral replication. These compounds target the viral RNA-dependent RNA polymerase (RdRP), which is essential for viral transcription and replication .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Cycloheptathiophene-3-carboxamide | RdRP | Antiviral against FluA/B | |

| This compound | TBD | TBD | Current Study |

Anticancer Activity

This compound and its analogs have been investigated for their anticancer properties, particularly as inhibitors of Polo-like kinase 1 (Plk1). Plk1 is a key regulator of cell division, and its overexpression is linked to various cancers. Compounds that inhibit Plk1 can potentially halt tumor growth by disrupting mitotic processes .

Key Findings:

- Compounds with similar structures have shown IC50 values in the low micromolar range against Plk1.

Case Study 1: Inhibition of Influenza Virus

A study focused on the development of antiviral agents revealed that compounds similar to this compound were effective in inhibiting the assembly of RdRP subunits. This was particularly relevant for strains resistant to existing antiviral therapies like oseltamivir, showcasing the need for novel mechanisms .

Case Study 2: Targeting Cancer Cell Proliferation

In another investigation, derivatives targeting Plk1 were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications on the phenyl ring significantly impacted the binding affinity and inhibitory activity against Plk1, suggesting a structure-activity relationship that could be exploited in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.